molecular formula C14H17NO6S B2829665 Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate CAS No. 124555-03-9

Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate

Cat. No. B2829665
CAS RN: 124555-03-9
M. Wt: 327.35
InChI Key: ZNNPEPWNUVLDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate” is a chemical compound with the molecular formula C14H17NO6S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a methoxycarbonyl group and an aminomethylene malonate group .

Scientific Research Applications

Synthesis and Chemical Reactions

Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate and its derivatives are significant in the field of organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, undergoes aminolysis with 3-aminopropanol, leading to the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide. This compound, bearing orthogonal protections, is utilized in the synthesis of oligonucleotide glycoconjugates carrying diverse sugar units, demonstrating its utility in constructing biologically relevant molecules (Katajisto, Heinonen, & Lönnberg, 2004).

Another study highlights the conformational analysis of a similar compound, diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, in solid and solution states. The research focuses on understanding the diastereotopic characteristics and comparing them with related compounds, providing insights into the structural aspects of these molecules (Saravanan, Muthusubramanian, & Polborn, 2005).

Electrophilic Amination

The compound has also been explored in electrophilic amination reactions. Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, for example, has been shown to undergo amination with alkyl Grignard reagents to yield N-alkylation products. These products can be further transformed into valuable chemical entities such as N-alkyl-p-anisidines after the oxidative removal of the malonate moiety, highlighting the compound's versatility in synthetic chemistry (Niwa, Takayama, & Shimizu, 2002).

Supramolecular Chemistry

The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been analyzed, revealing their co-planar conformation and the presence of strong intramolecular N–H⋯O hydrogen bonding. This study provides valuable insights into the supramolecular assembly formation assisted via non-covalent interactions, crucial for understanding the material's behavior and potential applications in molecular engineering and design (Shaik, Angira, & Thiruvenkatam, 2019).

properties

IUPAC Name

diethyl 2-[[(4-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-13(17)9(14(18)21-5-2)6-15-11-8-22-7-10(11)12(16)19-3/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNPEPWNUVLDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CSC=C1C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.